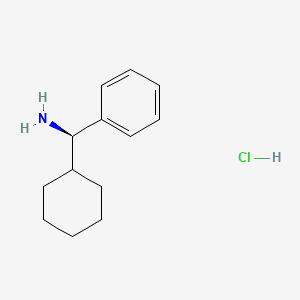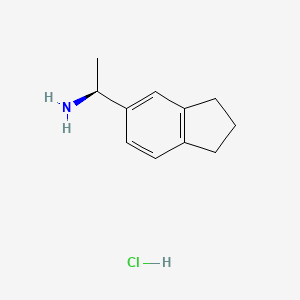![molecular formula C7H8BN3O2 B13650642 (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to the imidazo[1,2-a]pyridine scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boronic acids or esters as reagents . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. For instance, the reaction of pyridine with substituted phenacyl bromides and guanidine or urea under microwave irradiation at 150°C for 3-4 minutes has been reported to afford the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine scaffold can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity . This interaction is crucial for its biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid include other imidazo[1,2-a]pyridine derivatives and boronic acid-containing compounds . Examples include:
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine-2-carboxylates
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of imidazo[1,2-a]pyridine and boronic acid.
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-aminoimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H,9H2 |
InChI Key |
LMOOQLYIGRQWIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=CN2C=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/no-structure.png)



![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
